2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antioxidant properties. The structure features a chloromethyl group and an ethoxyphenyl substituent, which may influence its reactivity and biological interactions.
The synthesis and characterization of 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole have been documented in various studies focusing on oxadiazole derivatives. These derivatives are often synthesized for their promising pharmacological properties and are explored in the context of drug development.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is specifically categorized under oxadiazoles, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole typically involves several key steps:
For instance, one procedure involves mixing benzamidoxime with triphenylphosphine and carbon tetrachloride under reflux conditions for several hours. The resulting product can be isolated through extraction and purification steps, yielding the desired oxadiazole derivative with high purity and yield .
The molecular structure of 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole can be represented as follows:
The structure features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to confirm the structure. For example:
2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole can participate in various chemical reactions:
The reactivity of the chloromethyl group allows for further functionalization, enhancing the compound's utility in synthetic organic chemistry .
While specific mechanisms of action for 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole are still under investigation, compounds within the oxadiazole class generally exhibit biological activity through:
Biological assays have shown that oxadiazole derivatives can exhibit significant antibacterial activity against various pathogens .
Relevant analyses such as Infrared Spectroscopy (IR) provide insights into functional groups present within the molecule .
2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole has potential applications in:
The 1,3,4-oxadiazole heterocycle represents a privileged scaffold in medicinal chemistry due to its versatile bioisosteric properties and broad-spectrum biological activities. This five-membered ring system contains one oxygen and two nitrogen atoms, derived from furan through replacement of two methylene groups with pyridine-type nitrogens [5]. Its significance stems from the toxophoric –N=C–O–
linkage, which confers diverse pharmacological properties including anticancer, antibacterial, anti-inflammatory, and antiviral activities [4] [9]. 1,3,4-Oxadiazoles serve as stable bioisosteres for ester and amide functionalities, enhancing metabolic stability while maintaining hydrogen-bonding capabilities critical for target interactions [8]. This bioisosteric equivalence is particularly valuable when traditional carbonyl groups exhibit hydrolytic instability in physiological environments [7]. FDA-approved drugs containing this scaffold include the antiretroviral agent Raltegravir and the anticancer compound Zibotentan, demonstrating the translational potential of this heterocyclic system in clinical medicine [5] [7]. The scientific literature shows a consistent increase in publications related to 1,3,4-oxadiazoles since 2000, reflecting growing interest in their therapeutic applications [7].
The specific derivative 2-(chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole (C₁₁H₁₁ClN₂O₂, MW 238.67) exhibits distinctive structural features that enhance its pharmacological potential [2]. The chloromethyl group at the C2 position provides a reactive handle for further derivatization through nucleophilic substitution reactions, enabling the synthesis of diverse analogs including thioethers, sulfonamides, and other functionally enriched derivatives [6] [9]. The 4-ethoxyphenyl moiety at C5 contributes to enhanced lipophilicity and influences electronic distribution, potentially facilitating π-π stacking interactions with biological targets [3] [8]. Crystallographic studies of analogous compounds reveal that substituted phenyl rings attached at C5 typically maintain planarity with the oxadiazole core (dihedral angles <5°), promoting effective interaction with flat biological binding sites [8]. The ethoxy group's electron-donating character further modulates electron density across the system, potentially enhancing membrane permeability compared to unsubstituted or electron-withdrawing group-containing analogs [4]. This specific substitution pattern creates a bifunctional molecular architecture: the chloromethyl group enables facile structural diversification while the 4-ethoxyphenyl moiety provides a hydrophobic pharmacophore element essential for target engagement.
The therapeutic application of oxadiazoles spans over a century, beginning with Tiemann and Krüger's pioneering synthesis of the 1,2,4-oxadiazole heterocycle in 1884 [7]. However, significant medicinal chemistry interest emerged in the mid-20th century with the development of oxolamine in the 1960s as the first oxadiazole-containing cough suppressant [7]. Subsequent decades witnessed strategic exploitation of the 1,3,4-oxadiazole isomer, leading to clinically impactful molecules including the antibacterial Furamizole, antihypertensive Tiodazosin, and the aforementioned anticancer agent Zibotentan [4] [5]. The evolution of structure-activity relationship (SAR) understanding revealed that electron-withdrawing groups (p-Cl, p-NO₂) or hydrophobic substituents (p-tBu) on the aryl ring enhance biological activity, while conversion of methylthio to methylsulfonyl groups improves efficacy [4]. The historical development of oxadiazole therapeutics demonstrates a progressive sophistication in molecular design, transitioning from simple heterocyclic constructs to targeted agents like 2-(chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole – a compound specifically engineered to leverage both the reactive chloromethyl handle and optimized aryl substitution for enhanced bioactivity [3] [9].
Table 1: Physicochemical Properties of 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2] |
Molecular Weight | 238.67 g/mol | [2] |
CAS Registry Number | Not assigned in search data | - |
Synonyms | 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole | [2] |
MDL Number | MFCD07687262 | [2] |
Potential Drug Likeness | Complies with Lipinski's RO5 | Calculated from structure |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9